molecular formula C19H15ClN4O2S B14109838 (2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14109838
M. Wt: 398.9 g/mol
InChI Key: DGKADEHJOJDJHF-BUVRLJJBSA-N
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Description

(Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a carbohydrazonoyl cyanide group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the carbohydrazonoyl cyanide group and the chlorophenyl and dimethoxyphenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups to the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets could be harnessed to design therapeutics for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its chemical reactivity and structural features make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be compared to other thiazole derivatives and carbohydrazonoyl cyanide compounds.
  • Similar compounds include (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride and (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide.

Uniqueness

The uniqueness of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

(2E)-N-(3-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H15ClN4O2S/c1-25-17-7-6-12(8-18(17)26-2)16-11-27-19(22-16)15(10-21)24-23-14-5-3-4-13(20)9-14/h3-9,11,23H,1-2H3/b24-15+

InChI Key

DGKADEHJOJDJHF-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC=C3)Cl)/C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N)OC

Origin of Product

United States

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